molecular formula C20H19N7O B14936604 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B14936604
M. Wt: 373.4 g/mol
InChI Key: PGRPUGOTUGUGBT-UHFFFAOYSA-N
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Description

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a combination of pyrimidine, triazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylpyrimidine and 1,2,4-triazolo[4,3-a]pyridine derivatives. The key steps in the synthesis may involve:

    Nucleophilic substitution: reactions to introduce the amino group.

    Amidation: reactions to form the benzamide linkage.

    Cyclization: reactions to construct the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Chemical Biology: The compound can be used to study biological pathways and interactions at the molecular level.

    Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C20H19N7O

Molecular Weight

373.4 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C20H19N7O/c1-13-11-14(2)23-20(22-13)24-16-8-6-15(7-9-16)19(28)21-12-18-26-25-17-5-3-4-10-27(17)18/h3-11H,12H2,1-2H3,(H,21,28)(H,22,23,24)

InChI Key

PGRPUGOTUGUGBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCC3=NN=C4N3C=CC=C4)C

Origin of Product

United States

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